2,2-Dimethylbutane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

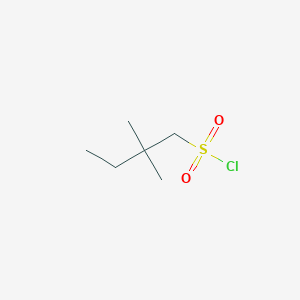

2,2-Dimethylbutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a 2,2-dimethylbutane backbone. This compound is commonly used as an intermediate in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dimethylbutane-1-sulfonyl chloride can be synthesized through the chlorosulfonylation of 2,2-dimethylbutane. This process involves the reaction of 2,2-dimethylbutane with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the continuous addition of chlorosulfonic acid to a reactor containing 2,2-dimethylbutane, with careful control of temperature and reaction time to optimize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can be oxidized to sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,2-Dimethylbutane-1-sulfonyl chloride serves as a versatile reagent in organic synthesis. Its primary function is to introduce sulfonyl groups into organic molecules, modifying their chemical and physical properties. This capability is crucial for the development of more complex chemical structures .

Pharmaceutical Research

In medicinal chemistry, this compound is utilized for synthesizing sulfonamide-based drugs. The sulfonyl chloride group can react with various nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, which are important intermediates in drug development .

Case Study Example :

A notable application was reported where this compound was employed in synthesizing a novel class of sulfonamide antibiotics. The study demonstrated its effectiveness in producing compounds with enhanced antimicrobial properties compared to existing drugs.

Material Science

The compound is also significant in material science for modifying polymers. By introducing sulfonyl groups into polymer matrices, researchers can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronic and automotive industries .

Summary Table of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Used as an intermediate to introduce sulfonyl groups into organic molecules | Essential for creating complex organic compounds |

| Pharmaceutical Research | Key reagent in synthesizing sulfonamide-based drugs | Development of new antibiotics |

| Material Science | Modifies polymers to enhance properties like thermal stability | Applications in electronics and automotive sectors |

Mecanismo De Acción

The mechanism of action of 2,2-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to introduce sulfonyl groups into various substrates, thereby modifying their chemical properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Dimethylbutane-1-sulfonyl chloride

- 2,2-Dimethylpropane-1-sulfonyl chloride

- 2,2-Dimethylpentane-1-sulfonyl chloride

Uniqueness

2,2-Dimethylbutane-1-sulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity patterns compared to its analogs. The presence of two methyl groups at the 2-position provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .

Actividad Biológica

2,2-Dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Molecular Formula: C₆H₁₃ClO₂S

Molecular Weight: 178.69 g/mol

CAS Number: 1566355-58-5

The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly electrophilic. This characteristic enables it to participate in nucleophilic substitution reactions with biological molecules, particularly enzymes and proteins. The inhibition of enzyme activity can disrupt various biochemical pathways, making it useful in medicinal chemistry and research applications.

Biological Activity Overview

Research indicates that compounds with sulfonamide groups, including derivatives of this compound, exhibit antibacterial properties. The mechanism involves mimicking natural substrates to bind to enzyme active sites, inhibiting their function. Below are some documented biological activities:

Case Studies and Research Findings

- Antibacterial Properties : A study highlighted the effectiveness of sulfonamide derivatives in inhibiting bacterial growth by targeting essential enzymes involved in DNA synthesis.

- Enzyme Interaction : Research demonstrated that the sulfonamide group can effectively inhibit carbonic anhydrase, a key enzyme in many physiological processes. This inhibition was linked to the structural similarities between the sulfonamide and natural substrates.

- Molecular Docking Studies : Recent studies on synthesized sulfonamides indicated binding affinities ranging from -6.8 to -8.2 kcal/mol towards potential drug targets, suggesting significant interactions that could be leveraged for therapeutic development .

Applications

The applications of this compound span across several fields:

- Medicinal Chemistry : Used as a precursor for synthesizing antibacterial agents and other pharmaceuticals.

- Organic Synthesis : Acts as a reagent for introducing sulfonyl groups into organic molecules.

- Material Science : Employed in the production of polymers with specific functional properties.

Propiedades

IUPAC Name |

2,2-dimethylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKGZIQMXJYFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.